molecular formula C11H9NO4S B12870991 1-tosyl-1H-pyrrole-2,5-dione CAS No. 32368-50-6

1-tosyl-1H-pyrrole-2,5-dione

Cat. No.: B12870991
CAS No.: 32368-50-6
M. Wt: 251.26 g/mol
InChI Key: HWGGCKDBGDWJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tosyl-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C11H9NO2S. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tosyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

1-tosyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrole derivatives, while oxidation and reduction can lead to different functionalized pyrroles .

Scientific Research Applications

1-tosyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tosyl-1H-pyrrole-2,5-dione involves its ability to undergo various chemical transformations. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the pyrrole ring and the tosyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tosyl-1H-pyrrole-2,5-dione is unique due to the presence of the tosyl group, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance .

Properties

CAS No.

32368-50-6

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrole-2,5-dione

InChI

InChI=1S/C11H9NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-10(13)6-7-11(12)14/h2-7H,1H3

InChI Key

HWGGCKDBGDWJRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C=CC2=O

Origin of Product

United States

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